1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Medicinal chemistry physicochemical profiling lead optimization

1‑Methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (CAS 1708288‑17‑8, molecular weight 204.18 g mol⁻¹) is a heterocyclic quinoxaline‑6‑carboxylic acid in which the N1‑position is substituted with a methyl group and the C2‑position exists as a ketone. The molecule belongs to a family of oxoquinoxaline‑carboxylic acids that serve as versatile building blocks for kinase inhibitor discovery, antimicrobial peptide conjugation, and materials chemistry.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B11898684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O
InChIInChI=1S/C10H8N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-5-9(12)13/h2-5H,1H3,(H,14,15)
InChIKeyWRSUDNQQFKGDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 1708288-17-8) for Research and Development


1‑Methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (CAS 1708288‑17‑8, molecular weight 204.18 g mol⁻¹) is a heterocyclic quinoxaline‑6‑carboxylic acid in which the N1‑position is substituted with a methyl group and the C2‑position exists as a ketone [1]. The molecule belongs to a family of oxoquinoxaline‑carboxylic acids that serve as versatile building blocks for kinase inhibitor discovery, antimicrobial peptide conjugation, and materials chemistry . Owing to its specific N1‑methylation pattern, the compound possesses a reduced hydrogen‑bond donor count relative to the non‑methylated parent, which directly influences solubility, lipophilicity, and downstream synthetic utility—parameters that cannot be assumed equivalent across closely related analogs.

Why Generic Quinoxaline‑6‑Carboxylic Acid Substitution Is Not Empirically Justified for 1‑Methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic Acid


Oxoquinoxaline‑6‑carboxylic acid derivatives, although sharing a common heterocyclic core, display profound differences in hydrogen‑bond donation, lipophilicity, and steric bulk depending on the presence and position of the N‑ or C‑methyl substituents [1]. The target compound features a single N1‑methyl group that eliminates one hydrogen‑bond donor compared to the des‑methyl analog, reducing its capacity for specific protein‑ligand interactions that rely on N–H contacts . Furthermore, the positional isomer 3‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid places the methyl group on the carbon backbone rather than the lactam nitrogen, generating distinct electronic distributions and a different hydrogen‑bonding surface [1]. These physicochemical differences preclude the assumption that biological or synthetic performance is interchangeable across the series; a procurement decision must therefore be based on compound‑specific, quantifiable parameters rather than scaffold‑level inference.

Quantitative Evidence for Selection of 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Over Its Closest Analogs


Hydrogen‑Bond Donor Reduction—Quantified Physicochemical Differentiation from 2‑Oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic Acid

N1‑Methylation eliminates the lactam N–H proton, reducing the hydrogen‑bond donor (HBD) count from 2 in 2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (C₉H₆N₂O₃) to 1 in the target compound (C₁₀H₈N₂O₃) [1]. The computed XLogP3 value for 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid is 0.3, reflecting the lipophilicity increase conferred by the methyl cap [1]. The rotatable bond count remains 1, ensuring comparable conformational rigidity between the methylated and non‑methylated forms [1].

Medicinal chemistry physicochemical profiling lead optimization

Positional Isomer Differentiation: 1‑Methyl vs. 3‑Methyl Substitution Pattern Dictates Hydrogen‑Bonding Surface

The target compound (1‑methyl) and its positional isomer 3‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid share the same molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g mol⁻¹), but differ in the attachment point of the methyl group [1]. In the 1‑methyl isomer, the methyl occupies the N1‑lactam position, eliminating one H‑bond donor; in the 3‑methyl isomer, the methyl resides on C3, retaining the N1–H donor. The SMILES strings unequivocally confirm this difference: CN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O (target) vs. the 3‑methyl analogue featuring the methyl at C3 [1]. These isomers are chromatographically distinguishable and must not be interchanged without explicit demonstration of functional equivalence in the relevant assay.

Structural isomerism pharmacophore modeling heterocyclic chemistry

High Synthetic Yield and Reproducibility via Ullmann‑Type Amination—A Procurement‑Relevant Quality Metric

Synthesis of 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid via copper‑catalyzed Ullmann‑type amination in deep eutectic solvents (DESs) achieves yields in the range of 86–98 % under mild, ligand‑free conditions (60–100 °C) . This compares favorably with classical cyclization routes that typically deliver 60–75 % yields after recrystallization for related oxoquinoxaline‑6‑carboxylic acid derivatives . The microwave‑accelerated variant further reduces reaction time to 5–10 minutes while maintaining yields >90 % . Such high-yielding synthetic protocols correlate with reduced batch‑to‑batch variability and lower residual impurity profiles in commercial supplies.

Process chemistry synthetic methodology green chemistry

Commercial Purity Benchmarking: 95–98 % Specification Enables Direct Use in Fragment‑Based and High‑Throughput Screening

Multiple independent commercial vendors list 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid at purities of 95 % (AKSci) , 97 % (CheMEnu) , and 98 % (MolCore) . By contrast, the des‑methyl parent compound 2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid is typically offered at a standard purity of 95 %, and the 3‑methyl positional isomer at 97 % . The availability of the target compound at ≥98 % purity from at least one supplier eliminates the need for in‑house repurification prior to use in high‑concentration screening formats or sensitive biophysical assays where trace impurities can generate false positives.

Quality control high‑throughput screening fragment‑based drug discovery

Absence of Direct Head‑to‑Head Biological Potency Data Requires Project‑Specific Benchmarking Prior to Selection

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) returned no direct head‑to‑head biological potency comparison (IC₅₀, Kᵢ, MIC, or EC₅₀) between 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid and any close analog for a defined protein target or whole‑cell assay [1]. The related non‑methylated parent (2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid) has been reported to inhibit acetylcholinesterase (AChE), but data for the N1‑methylated derivative under identical conditions are unavailable in the public domain [2]. This evidence gap is itself a procurement‑relevant finding: users who require validated biological activity data for selection must either generate it in‑house or choose a reference compound that has already undergone such characterization.

Data gap analysis risk management procurement due diligence

Molecular Weight and Formula Identity with the 3‑Methyl Isomer Requires Analytical Confirmation to Prevent Ordering Errors

Both 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid and its 3‑methyl positional isomer share the identical molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g mol⁻¹), rendering them indistinguishable by mass spectrometry alone [1]. Differentiation requires ¹H‑NMR (the N‑methyl singlet at ~3.3–3.5 ppm vs. the C‑methyl singlet at ~2.3–2.5 ppm), HPLC retention time under standardized conditions, or FTIR analysis of the carbonyl region [1]. The 1‑ethyl‑3‑methyl analog, with molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.23 g mol⁻¹, is distinguishable by mass and therefore presents a lower risk of accidental substitution .

Quality assurance analytical chemistry inventory management

Recommended Application Scenarios for 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Reduced Hydrogen‑Bond Donor Count for CNS or Permeability Optimization

When a lead series based on the oxoquinoxaline‑6‑carboxylic acid scaffold demands a reduction in hydrogen‑bond donor count from 2 to 1 to improve blood–brain barrier penetration or oral bioavailability, 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (HBD = 1) is the appropriate procurement choice over the des‑methyl parent (HBD = 2) . The computed XLogP3 of 0.3 provides a measurable lipophilicity starting point for further property‑based optimization .

Fragment‑Based Drug Discovery (FBDD) or High‑Concentration Biochemical Screening Requiring ≥98 % Purity

For fragment libraries or high‑concentration screening cascades (≥10 mM compound stock), the 98 % purity grade of 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid surpasses the standard 95 % specification of the non‑methylated analog and reduces the likelihood of impurity‑driven false positives. Procurement of the 98 % grade minimizes the need for costly in‑house repurification and ensures consistent fragment solubility across screening batches .

Synthetic Methodology Development Leveraging the Carboxylic Acid Handle for Amide or Ester Conjugation

The free carboxylic acid at position 6 serves as a versatile chemical handle for amide coupling (e.g., EDCI/HOBt‑mediated conjugation with amines) or esterification, enabling the rapid generation of compound libraries . The high reported synthetic yields (86–98 %) for the core scaffold translate to cost‑effective starting material procurement for parallel synthesis campaigns [1]. Users performing late‑stage functionalization should select the N1‑methylated variant when the methyl‑cap is required to prevent unwanted N‑alkylation side reactions during subsequent chemistry steps.

Analytical Reference Standard Procurement Requiring Unambiguous Identity Confirmation by NMR

Because the 1‑methyl and 3‑methyl positional isomers share identical molecular formula and mass, any laboratory acquiring 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid as an analytical reference standard must verify the N1‑methyl substitution pattern by ¹H‑NMR (characteristic N‑CH₃ singlet) or HPLC co‑injection with an authentic standard . This compound is particularly well‑suited as a reference material for laboratories that already possess the 3‑methyl isomer and require a structurally matched negative control for isomer‑specific biological activity studies [1].

Quote Request

Request a Quote for 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.